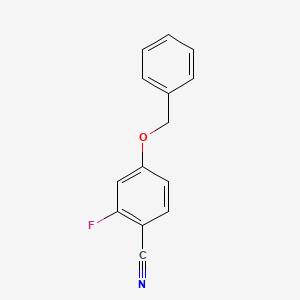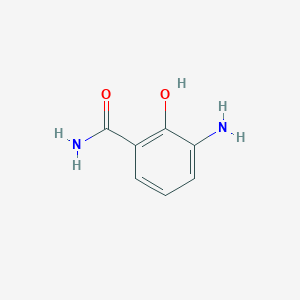
3-氨基水杨酰胺
描述
3-Aminosalicylamide, also known as 3-ASA or mesalamine, is an aminosalicylate drug that is used to treat inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn’s disease. It is believed to act by inhibiting the production of proinflammatory cytokines and by suppressing the activation of nuclear factor kappa B (NF-κB). 3-Aminosalicylamide has been studied extensively in the laboratory and in the clinic, and its efficacy has been demonstrated in clinical trials.
科学研究应用
溃疡性结肠炎的化学预防
3-氨基水杨酰胺,一种氨基水杨酸衍生物,已被研究用于预防慢性溃疡性结肠炎(UC)中的异形增生和结肠癌。Rubin等人(2006年)的一项研究表明,氨基水杨酸治疗可以显著降低UC患者发展异形增生和结肠癌的风险。该研究发现,每天使用1.2克或更多的氨基水杨酸盐与发展异形增生或结肠癌的几率降低72% (Rubin et al., 2006)。
溃疡性结肠炎的治疗
Kruis等人(2003年)进行了一项关于5-氨基水杨酸的剂量研究,以确定对轻度至中度活动性溃疡性结肠炎患者诱导缓解的最佳剂量。该研究得出结论,诱导缓解的最佳剂量是每天三次服用0.5克5-氨基水杨酸 (Kruis et al., 2003)。
口服和灌肠联合治疗
Marteau等人(2005年)研究了在广泛轻度/中度活动性溃疡性结肠炎患者中联合使用mesalazine灌肠和口服mesalazine的疗效。该研究发现,联合治疗优于单独口服治疗,并可作为一线治疗考虑 (Marteau et al., 2005)。
在克罗恩病中的作用
Gordon(2017年)讨论了5-氨基水杨酸,如3-氨基水杨酰胺,在维持克罗恩病缓解中的应用。该论文强调了不同背景下的证据冲突,建议在这一领域进行更多研究 (Gordon, 2017)。
属性
IUPAC Name |
3-amino-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,8H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGLJFGSFNGDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463992 | |
| Record name | 3-aminosalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminosalicylamide | |
CAS RN |
467231-62-5 | |
| Record name | 3-aminosalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

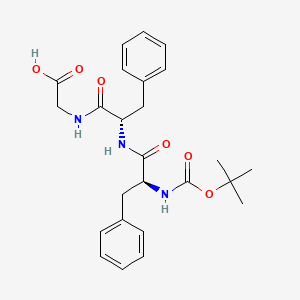
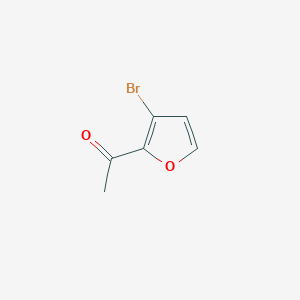
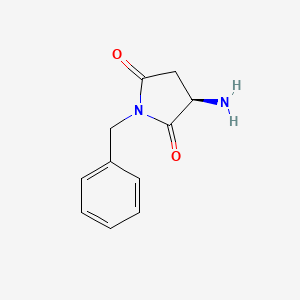
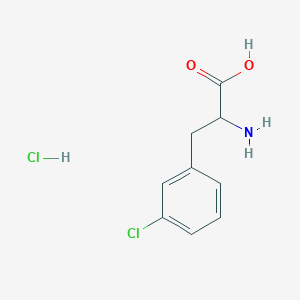
![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)
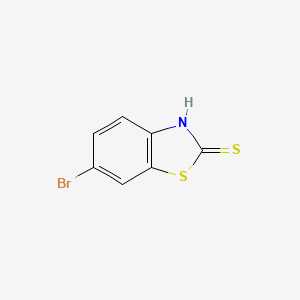
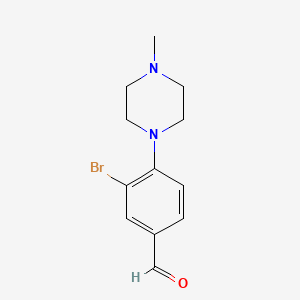
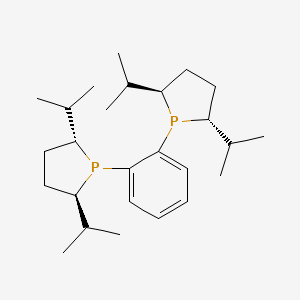
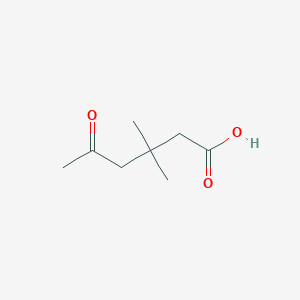
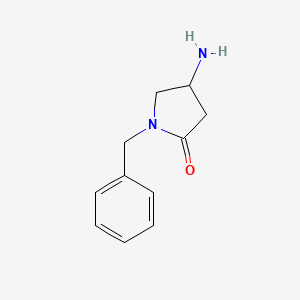
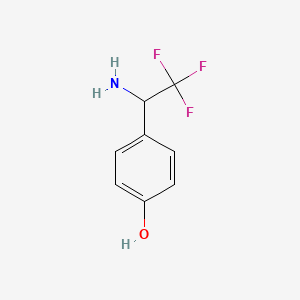
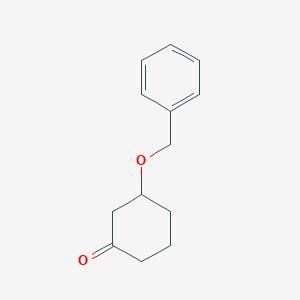
![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)
